2,6-Difluorobenzyl Azide-d2
Overview
Description
2,6-Difluorobenzyl Azide-d2 is a deuterium-labeled analogue of 2,6-Difluorobenzyl Azide. It is a colorless oil with the molecular formula C7H3D2F2N3 and a molecular weight of 171.14. This compound is primarily used as an intermediate in the preparation of antiepileptic drugs.
Mechanism of Action
Target of Action
2,6-Difluorobenzyl Azide-d2 is primarily used as an intermediate in the preparation of an antiepileptic drug . .
Mode of Action
As an intermediate in drug synthesis, it likely undergoes further chemical reactions to form the active compound in the antiepileptic drug .
Biochemical Pathways
As an intermediate, its primary role is likely in the synthesis of the active compound, which would then interact with biological targets and pathways .
Result of Action
As an intermediate in the synthesis of an antiepileptic drug, its primary role is likely in the formation of the active drug compound .
Action Environment
As an intermediate compound, its stability and reactivity under various conditions would be a key consideration in the drug synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzyl Azide-d2 typically involves the reaction of 2,6-difluorobenzyl bromide with sodium azide. This reaction can be carried out in various solvents, including water, methanol, chloroform, dichloromethane, dimethyl sulfoxide, dimethylformamide, acetonitrile, and toluene . The reaction conditions often involve the use of copper sulfate as a catalyst and ascorbic acid as a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of tert-butyl ammonium bromide as a phase-transfer catalyst can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzyl Azide-d2 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Typical conditions involve the use of copper(I) catalysts and mild heating.
Major Products
Substitution Reactions: Products include various substituted benzyl derivatives.
Cycloaddition Reactions: Major products are triazole derivatives.
Scientific Research Applications
2,6-Difluorobenzyl Azide-d2 has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of antiepileptic drugs.
Biology: The compound is utilized in the study of metabolic pathways through stable isotope labeling.
Medicine: It plays a role in the development of pharmaceuticals, especially antiepileptic drugs.
Industry: The compound is used in the synthesis of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl Azide: The non-deuterated analogue of 2,6-Difluorobenzyl Azide-d2.
Benzyl Azide: A simpler analogue without fluorine substitution.
4-Fluorobenzyl Azide: A similar compound with a single fluorine substitution.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving stable isotope labeling. This property allows for precise tracking of the compound in metabolic studies and other research applications.
Properties
IUPAC Name |
2-[azido(dideuterio)methyl]-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZUBPHMRHROHZ-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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